4-((Benzyloxy)methyl)-6-chloropyrimidine

Description

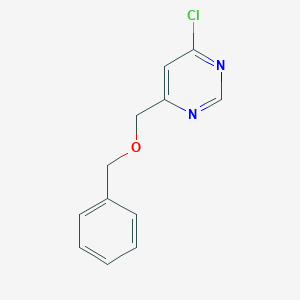

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-(phenylmethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKBJRZXHSFACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697768 | |

| Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914802-11-2 | |

| Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 188539-38-0): A Versatile Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, reactivity, and critical applications, particularly in the design and discovery of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this compound a valuable tool in medicinal chemistry.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the purine bases of DNA and RNA, and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound emerges as a particularly useful intermediate due to its bifunctional nature. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents.[3] Concurrently, the benzyloxymethyl group at the 4-position provides a stable, yet readily cleavable, protecting group for a hydroxymethyl functionality, which can be a key pharmacophoric element or a point for further molecular elaboration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 188539-38-0 | N/A |

| Molecular Formula | C₁₂H₁₁ClN₂O | [4] |

| Molecular Weight | 234.68 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.[2] | N/A |

| Purity | Typically >95% (commercially available) | [5] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a regioselective nucleophilic substitution followed by a functional group interconversion.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-6-(hydroxymethyl)pyrimidine

This step involves the introduction of a hydroxymethyl group onto the pyrimidine ring. A plausible method is the reaction of 4,6-dichloropyrimidine with a suitable one-carbon synthon, such as a Grignard reagent derived from formaldehyde or a protected equivalent.

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of a suitable Grignard reagent, for example, one prepared from magnesium and paraformaldehyde (excess).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-6-(hydroxymethyl)pyrimidine.

Causality: The low temperature is crucial to control the reactivity of the Grignard reagent and favor monosubstitution. The use of a less reactive organometallic reagent could also be explored to improve selectivity.

Step 2: Benzyl Protection of the Hydroxymethyl Group

The hydroxyl group of the intermediate is then protected with a benzyl group to yield the final product.

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol, forming a sodium alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Williamson ether synthesis.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable and versatile reactivity of its chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution.[5] This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[6][7]

Caption: Generalized mechanism for the SNAr reaction on this compound.

A wide range of nucleophiles can be employed to displace the chloride, including:

-

Amines: Primary and secondary amines react readily to form 6-aminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.[8][9]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 6-alkoxy or 6-aryloxypyrimidine derivatives.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The reaction conditions for SNAr are typically mild, often requiring a base (e.g., diisopropylethylamine, potassium carbonate) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C and C-N bonds, further expanding its synthetic utility.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery programs. Its primary application lies in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 6-substituent, introduced via SNAr from the 6-chloro precursor, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, while the 4-substituent can be modified to enhance potency and selectivity. The benzyloxymethyl group can be deprotected to reveal a hydroxymethyl group, which can form additional hydrogen bonds with the target protein or serve as a point for further derivatization to improve pharmacokinetic properties.

Caption: Workflow illustrating the use of this compound in a kinase inhibitor drug discovery program.

Structure-Activity Relationship (SAR) Studies

The ease with which the 6-position can be modified makes this intermediate ideal for systematic SAR studies.[8] By synthesizing a series of analogs with different substituents at the 6-position, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to a more rational design of potent and selective inhibitors.

Spectroscopic Characterization (Predicted)

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.9 | H-2 (pyrimidine) |

| ~7.5 | H-5 (pyrimidine) |

| ~7.3-7.4 | Phenyl-H |

| ~4.8 | -CH₂-Ph |

| ~4.6 | -CH₂-O- |

Mass Spectrometry (Predicted): In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 234, with an isotopic peak (M+2)⁺ at m/z 236 with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the benzyl group or the entire benzyloxymethyl side chain.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This information is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its well-defined reactivity, particularly the facile nucleophilic aromatic substitution of the 6-chloro group, allows for the efficient construction of diverse molecular libraries. Its strategic design, incorporating a readily modifiable position and a protected functional group, makes it an ideal tool for the development of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their drug discovery endeavors.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsc.org [rsc.org]

- 3. 4-(Benzyloxy)-6-chloropyrimidine | 405930-65-6 | Benchchem [benchchem.com]

- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US6303604B1 - Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase - Google Patents [patents.google.com]

- 8. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. rsc.org [rsc.org]

The Strategic Intermediate: A Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of contemporary drug discovery, forming the structural core of a multitude of therapeutic agents. Its prevalence in nature, most notably as a key component of nucleobases, has established it as a "privileged scaffold" in medicinal chemistry. This inherent biological relevance, coupled with the synthetic tractability of the pyrimidine ring, has led to the development of a vast array of drugs targeting a wide range of diseases, from infectious agents to malignancies. Within this chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates, with the chloro-substituted variants being paramount due to their predictable reactivity and commercial availability.

This guide focuses on a specific, yet highly strategic, building block: 4-((benzyloxy)methyl)-6-chloropyrimidine . This molecule is distinguished by two key functional groups that impart orthogonal reactivity: a labile chlorine atom at the 6-position, primed for nucleophilic displacement, and a benzyloxymethyl group at the 4-position, which can be chemically manipulated or serve as a crucial interacting moiety in a final drug candidate. This unique combination makes it a valuable precursor in the synthesis of complex, polysubstituted pyrimidines, particularly in the realm of kinase inhibitors. This document will provide a comprehensive overview of its synthesis, characterization, and application, underpinned by mechanistic insights and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and properties of this compound is fundamental to its effective utilization.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.69 g/mol |

| CAS Number | 914802-11-2[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

It is critical to distinguish this compound from its isomer, 4-(benzyloxy)-6-chloropyrimidine (CAS No. 405930-65-6), where the benzyloxy group is directly attached to the pyrimidine ring.[2] The methylene spacer in this compound introduces greater conformational flexibility and alters the electronic properties of the pyrimidine ring, which can be strategically exploited in drug design.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. While multiple routes can be envisaged, a common and efficient method involves the reaction of a dichlorinated pyrimidine precursor with benzyl alcohol.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the preparation of this compound from a suitable starting material.

Starting Material: 4-Chloro-6-(chloromethyl)pyrimidine or a related activated precursor.

Reagents and Solvents:

-

Benzyl alcohol

-

A suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium benzoxide.

-

Cool the mixture back to 0 °C and add a solution of 4-chloro-6-(chloromethyl)pyrimidine in anhydrous DMF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Structural Characterization: Ensuring Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound before its use in subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | s | 1H | H-2 (pyrimidine ring) |

| ~7.40 - 7.25 | m | 5H | Phenyl protons |

| ~7.20 | s | 1H | H-5 (pyrimidine ring) |

| ~4.65 | s | 2H | -O-CH₂ -Ph |

| ~4.50 | s | 2H | Pyrimidine-CH₂ -O- |

Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 (pyrimidine ring) |

| ~161.5 | C-6 (pyrimidine ring) |

| ~158.0 | C-2 (pyrimidine ring) |

| ~137.5 | Quaternary Phenyl Carbon |

| ~128.5 | Phenyl Carbons |

| ~128.0 | Phenyl Carbons |

| ~127.8 | Phenyl Carbons |

| ~118.0 | C-5 (pyrimidine ring) |

| ~73.0 | -O-CH₂ -Ph |

| ~68.0 | Pyrimidine-CH₂ -O- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+):

-

[M+H]⁺: m/z ~235.06

-

[M+Na]⁺: m/z ~257.04

A characteristic fragmentation pattern would involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxymethyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the C-6 chlorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C-6 position for attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism for the SNAr reaction at the C-6 position is depicted below. This reaction is highly efficient for introducing a variety of substituents, which is a key strategy in the construction of libraries of potential drug candidates.

Caption: Generalized SNAr mechanism at the C-6 position.

Common Nucleophiles and Reaction Conditions:

-

Amines: Reactions with primary and secondary amines are widespread in the synthesis of kinase inhibitors.[3] These reactions are typically carried out in a polar solvent like isopropanol or DMF, often with the addition of a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Thiols: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

-

Alcohols: Alkoxides, generated from alcohols and a strong base, can displace the chloride to form ethers.

Application in the Synthesis of Kinase Inhibitors

The 4-amino-6-substituted pyrimidine motif is a common feature in a number of potent and selective kinase inhibitors. This compound is an ideal starting material for accessing these scaffolds. For example, it can be used in the synthesis of analogues of dual EGFR/HER2 inhibitors.[4] The general synthetic strategy is outlined below.

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocol: Synthesis of a 4-Anilino-6-((benzyloxy)methyl)pyrimidine Intermediate

Reagents and Solvents:

-

This compound

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Diisopropylethylamine (DIPEA)

-

2-Propanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound in 2-propanol, add the substituted aniline and DIPEA.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-anilino-6-((benzyloxy)methyl)pyrimidine intermediate.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and predictable introduction of a wide range of functional groups. This makes it an ideal scaffold for the construction of compound libraries for high-throughput screening and a key building block in the targeted synthesis of kinase inhibitors and other potential therapeutic agents. The protocols and characterization data provided in this guide offer a solid foundation for the successful application of this strategic intermediate in drug discovery and development programs.

References

- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

An In-depth Technical Guide to the Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Foreword: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] As a fundamental component of nucleic acids, pyrimidine derivatives possess an inherent biocompatibility that makes them exceptional candidates for therapeutic agents.[1] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. This has led to the development of numerous FDA-approved drugs for a variety of indications, including cancer, viral infections, and inflammatory diseases.[1][2] The continued exploration of novel pyrimidine-based molecules remains a vibrant and promising area of research in the quest for new and more effective treatments.[1][4] This guide provides a detailed technical overview of the synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine, a valuable intermediate for the development of next-generation therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a logical retrosynthetic pathway. The target molecule features a chlorine atom at the 6-position, which is a common reactive handle for introducing further chemical diversity via nucleophilic substitution or cross-coupling reactions. The benzyloxymethyl group at the 4-position serves as a protected hydroxymethyl moiety.

A plausible and efficient synthetic strategy involves a two-step sequence starting from a readily accessible precursor, 4-(hydroxymethyl)-6-hydroxypyrimidine. This approach consists of:

-

Selective benzylation of the primary alcohol in 4-(hydroxymethyl)-6-hydroxypyrimidine to yield the key intermediate, 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

-

Chlorination of the hydroxyl group at the 6-position of the pyrimidine ring to afford the final product, this compound.

This strategy is advantageous as it utilizes common and well-established chemical transformations, ensuring a reliable and scalable synthesis.

Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

The initial step focuses on the selective protection of the primary alcohol of 4-(hydroxymethyl)-6-hydroxypyrimidine. The synthesis of the starting material, 4-(hydroxymethyl)-6-hydroxypyrimidine, can be achieved through the condensation of an appropriate three-carbon building block with formamide, a common method for constructing the pyrimidine ring.

Protocol for the Synthesis of 4-(Hydroxymethyl)-6-hydroxypyrimidine (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere.

-

Addition of Reagents: To this solution, add ethyl 3-hydroxypropionate (1.0 equivalent) and formamide (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(hydroxymethyl)-6-hydroxypyrimidine.

Protocol for the Benzylation of 4-(Hydroxymethyl)-6-hydroxypyrimidine:

The selective benzylation of the primary alcohol can be achieved using benzyl bromide in the presence of a suitable base.

-

Reaction Setup: Suspend 4-(hydroxymethyl)-6-hydroxypyrimidine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base and Reagent: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the suspension. Stir the mixture for 15-20 minutes at room temperature. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

Step 2: Synthesis of this compound

The final step involves the conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Protocol for the Chlorination of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 4-((benzyloxy)methyl)-6-hydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) while keeping the temperature low. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |

| 4-((Benzyloxy)methyl)-6-hydroxypyrimidine | C₁₁H₁₀N₂O₂ | 202.21 | ~4.5 (s, 2H, -CH₂-O-), ~5.0 (s, 2H, Ar-CH₂-), 7.2-7.4 (m, 5H, Ar-H), ~8.0 (s, 1H, pyrimidine-H), ~8.5 (s, 1H, pyrimidine-H) | ~65 (-CH₂-O-), ~70 (Ar-CH₂-), 127-129 (Ar-C), ~137 (Ar-C), ~150-165 (pyrimidine-C) |

| This compound | C₁₁H₉ClN₂O | 220.66 | ~4.6 (s, 2H, -CH₂-O-), ~5.1 (s, 2H, Ar-CH₂-), 7.3-7.5 (m, 5H, Ar-H), ~8.2 (s, 1H, pyrimidine-H), ~8.7 (s, 1H, pyrimidine-H) | ~68 (-CH₂-O-), ~72 (Ar-CH₂-), 128-130 (Ar-C), ~136 (Ar-C), ~155-170 (pyrimidine-C) |

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220, along with a characteristic M+2 peak at m/z 222 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Mechanistic Insights

The key transformations in this synthesis are mechanistically well-understood.

-

Benzylation: The benzylation of the primary alcohol proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction.

-

Chlorination: The chlorination of the 6-hydroxypyrimidine with POCl₃ is a nucleophilic substitution reaction on the pyrimidine ring. The hydroxyl group is first converted into a better leaving group by reaction with POCl₃. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 6-position and displacing the activated oxygen species.

Alternative Synthetic Strategies

An alternative approach to the synthesis of this compound could involve starting from a commercially available dichloropyrimidine, such as 4,6-dichloropyrimidine. This strategy would rely on the selective nucleophilic substitution of one of the chlorine atoms.

-

Selective Substitution: The reaction of 4,6-dichloropyrimidine with a suitable benzyloxymethyl nucleophile could potentially yield the desired product. However, achieving monosubstitution over disubstitution can be challenging and often requires careful control of reaction conditions such as stoichiometry, temperature, and solvent. The inherent reactivity of the C4 and C6 positions of the pyrimidine ring would need to be considered to ensure the desired regioselectivity.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient route to a valuable building block for drug discovery. The outlined protocols are based on well-established and robust chemical transformations, ensuring their applicability in a research and development setting. The strategic use of a benzyl protecting group and a standard chlorination procedure provides a clear and logical pathway to the target molecule. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale. The versatility of the final product, with its reactive chlorine handle, opens up numerous possibilities for the synthesis of diverse libraries of pyrimidine derivatives for biological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-((Benzyloxy)methyl)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Benzyloxy)methyl)-6-chloropyrimidine is a disubstituted pyrimidine that, while recognized for its utility as a synthetic intermediate in medicinal chemistry, remains largely uncharacterized in terms of its specific biological mechanism of action. The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active agents, known to interact with a wide range of molecular targets. This technical guide provides a comprehensive framework for investigating the potential mechanism of action of this compound. By leveraging the known biological activities of structurally related pyrimidine derivatives, we will explore hypothesized mechanisms and present detailed experimental protocols to systematically elucidate its molecular targets and affected signaling pathways. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this and similar pyrimidine-based compounds.

Introduction: The Pyrimidine Scaffold and the Subject Compound

The pyrimidine ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids and to interact with a diverse array of biological targets through various non-covalent interactions. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, enzyme inhibition, anticancer, and anti-inflammatory effects.[2][3][4]

This compound (Figure 1) is a synthetic organic compound characterized by a central pyrimidine ring with a benzyloxymethyl group at the 4-position and a reactive chlorine atom at the 6-position.[5] The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to build more complex molecules.[1] While its synthetic utility is established, the intrinsic biological activity and specific mechanism of action of this compound have not been reported in the scientific literature. This guide, therefore, aims to provide a logical framework for its investigation based on the established pharmacology of the broader pyrimidine class.

Figure 1: Chemical Structure of this compound

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Given the lack of direct mechanistic data for this compound, we can formulate hypotheses based on the well-documented activities of other substituted pyrimidines. The following sections outline potential enzyme classes and pathways that this compound may target.

Enzyme Inhibition: A Prominent Feature of Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a multitude of enzyme inhibitors.[2] The inhibitory potential of novel pyrimidine derivatives has been explored against various enzymes implicated in diseases such as cancer, Alzheimer's, and diabetes.[3]

-

Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors. For instance, Ibrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor, features a pyrimidine core and is used in the treatment of B-cell malignancies.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

-

Metabolic Enzyme Inhibition: Pyrimidine derivatives have been shown to inhibit key metabolic enzymes. Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a target for some pyrimidine-based inhibitors.[2] Additionally, studies have demonstrated the inhibitory effects of pyrimidine derivatives on enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR).[3]

-

Glutathione Reductase Inhibition: Recent studies have investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an important enzyme in cancer treatment.[6][7] The presence of amino and chloro groups on the pyrimidine ring was found to contribute to effective inhibition.[6]

-

Lipoxygenase (LOX) Inhibition: Certain pyrimidine derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[4]

The inhibitory potencies of some representative pyrimidine-based inhibitors against their respective enzyme targets are summarized in Table 1.

| Table 1: Inhibitory Potency of Representative Pyrimidine-Based Compounds | |||

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - |

| Pyrimidine Derivative Example 1 | Carbonic Anhydrase I (hCA I) | - | 39.16 ± 7.70 |

| Pyrimidine Derivative Example 2 | Carbonic Anhydrase II (hCA II) | - | 18.21 ± 3.66 |

| Pyrimidine Derivative Example 3 | Acetylcholinesterase (AChE) | - | 33.15 ± 4.85 |

| Pyrimidine Derivative Example 4 | Butyrylcholinesterase (BChE) | - | 31.96 ± 8.24 |

| Pyrimidine Derivative Example 5 | α-Glycosidase | - | 17.37 ± 1.11 |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | - | 979 ± 230 |

| Pyrimidine Derivative 2a | Lipoxygenase (LOX) | 42,000 | - |

Data compiled from multiple sources.[2][3][4][6]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, starting with broad screening and progressing to more specific target validation.

Initial In Vitro Screening: A Broad Net Approach

The first step is to perform a broad in vitro screening to identify potential biological activities.

Diagram 1: Initial in vitro screening workflow.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target enzyme to wells containing serial dilutions of this compound. Include a control with no inhibitor. Incubate the mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[2]

-

Kinetic Measurement: Immediately measure the change in a detectable signal (e.g., absorbance, fluorescence) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Target Identification and Validation

Once initial hits are identified, the next phase focuses on confirming the direct interaction between the compound and its putative target.

Diagram 2: Workflow for target identification and validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Pathway Analysis and Downstream Effects

After validating the direct target, it is crucial to understand the downstream consequences of this interaction on cellular signaling pathways.

Diagram 3: Investigating downstream signaling pathways.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, its pyrimidine core suggests a high potential for biological activity, most likely through enzyme inhibition. The presented framework provides a systematic and robust approach to unraveling its mechanism of action. By employing a combination of broad in vitro screening, target validation techniques, and downstream pathway analysis, researchers can effectively characterize the pharmacological profile of this compound. The insights gained from such studies will not only illuminate the therapeutic potential of this compound but also contribute to the broader understanding of pyrimidine-based compounds in drug discovery. Future research should focus on executing these proposed experimental workflows to identify and validate its molecular targets, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. 4-(Benzyloxy)-6-chloropyrimidine | 405930-65-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Benzyloxymethyl)-6-chloropyrimidine | CAS 914802-11-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

An In-Depth Technical Guide to the Biological Activity Screening of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Abstract

This guide provides a comprehensive framework for the biological activity screening of 4-((benzyloxy)methyl)-6-chloropyrimidine. While this specific molecule is often documented as a synthetic intermediate, its core pyrimidine structure is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2][3] This document outlines a strategic, multi-tiered screening approach to elucidate its potential therapeutic activities. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation and hit validation. The methodologies described are grounded in established principles of drug discovery and are designed to be adaptable for researchers in academic and industrial settings.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural molecules like nucleic acids and vitamin B1.[2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[6][7]

The subject of this guide, this compound, possesses key reactive sites—notably the chloro group at the 6-position—that make it an ideal starting point for the synthesis of compound libraries.[8][9] Its documented use as an intermediate in the synthesis of kinase inhibitors, among other complex molecules, strongly suggests that a primary screening focus should be on targets within this class.[6][7] However, a comprehensive screening strategy should not be limited to this and should explore a wider range of potential biological activities.

Strategic Screening Funnel

A tiered or funnel-based screening approach is recommended to efficiently and cost-effectively evaluate the biological potential of this compound and its derivatives. This strategy begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and tertiary assays for hit confirmation and characterization.

Caption: A strategic screening funnel for hit identification and validation.

Primary Screening: Casting a Wide Net

The initial phase of screening aims to identify any potential biological activity of the parent compound or a library of its derivatives.

General Cytotoxicity Screening

Before assessing specific targets, it is crucial to determine the general cytotoxicity of the compound. This provides a baseline for interpreting subsequent assay results and helps to flag compounds with non-specific toxicity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cell lines (e.g., PC3 for prostate, HepG-2 for liver, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

| Parameter | Cell Line 1 (e.g., PC3) | Cell Line 2 (e.g., HepG-2) | Cell Line 3 (e.g., HCT-116) |

| IC50 (µM) | Experimental Value | Experimental Value | Experimental Value |

| Max Inhibition (%) | Experimental Value | Experimental Value | Experimental Value |

Kinase Inhibition Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a high-priority starting point.[6][7] This can be performed through various commercially available services that offer screening against hundreds of kinases.

Workflow: Kinase Panel Screening

Caption: Workflow for primary kinase panel screening.

Interpretation: Hits from this screen (typically defined as >50% inhibition at a single concentration) provide the first indication of potential kinase targets. The kinome-wide selectivity profile can also offer early insights into potential off-target effects.[6][7]

Antimicrobial Activity Screening

The pyrimidine nucleus is also a component of various antibacterial and antifungal agents.[4] Therefore, screening for antimicrobial activity is a worthwhile endeavor.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Microorganism | MIC (µg/mL) |

| S. aureus | Experimental Value |

| E. coli | Experimental Value |

| C. albicans | Experimental Value |

Secondary Screening: Hit Confirmation and Characterization

Once primary hits are identified, the next step is to confirm their activity and begin to characterize their potency and selectivity.

Dose-Response and Potency Determination

For any hits from the primary screens, full dose-response curves must be generated to determine their potency (IC50 or EC50). This involves testing the compound over a wider range of concentrations (typically 8-12 points) in the relevant assay.

Selectivity Profiling

For kinase inhibitors, it is crucial to assess selectivity. If the primary screen identified a hit against a particular kinase family (e.g., tyrosine kinases), a secondary screen against a smaller, more focused panel of related kinases is warranted. This helps to determine if the compound is a broad-spectrum inhibitor or selective for a specific target.[6][7]

Tertiary Screening: Elucidating the Mechanism of Action

Validated hits from secondary screening can be advanced to more complex, cell-based assays to understand their effect on biological pathways.

Cellular Target Engagement

It is essential to confirm that a compound that inhibits an enzyme in a biochemical assay also engages with its target in a cellular context.

Workflow: Cellular Target Engagement Assay (e.g., NanoBRET™)

Caption: Workflow for a cellular target engagement assay.

A reduction in the BRET (Bioluminescence Resonance Energy Transfer) signal indicates that the test compound is displacing the fluorescent tracer from the kinase's active site, confirming target engagement in living cells.[7]

Downstream Signaling Pathway Analysis

If a compound is confirmed to engage a specific kinase, its effect on the downstream signaling pathway should be investigated. For example, if the target is a receptor tyrosine kinase, a Western blot or ELISA can be used to measure the phosphorylation status of its downstream substrates.

Conclusion

The biological activity screening of this compound and its derivatives requires a systematic and multi-faceted approach. While its primary role may be as a synthetic intermediate, its inherent pyrimidine scaffold warrants a thorough investigation into its potential as a bioactive molecule. By employing a strategic screening funnel that encompasses broad primary screens followed by rigorous secondary and tertiary validation assays, researchers can effectively uncover and characterize its therapeutic potential. The methodologies outlined in this guide provide a robust framework for such an investigation, grounded in the principles of modern drug discovery.

References

- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Benzyloxy)-6-chloropyrimidine [synhet.com]

- 9. 405930-65-6 CAS MSDS (4-BENZYLOXY-6-CHLOROPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-((Benzyloxy)methyl)-6-chloropyrimidine in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of synthetic intermediates is paramount. 4-((Benzyloxy)methyl)-6-chloropyrimidine is a key heterocyclic building block, utilized in the synthesis of a variety of complex molecules with potential therapeutic applications. Its reactivity, driven by the chloropyrimidine core, allows for diverse chemical transformations. However, the efficiency of these reactions, as well as the ease of purification and formulation, is fundamentally governed by the compound's solubility in organic solvents.

This technical guide provides a comprehensive analysis of the solubility of this compound. Eschewing a simple data sheet, this document offers a first-principles approach for the modern researcher. We will first dissect the molecular structure to predict its solubility behavior based on established chemical principles. Following this theoretical grounding, we will present detailed, field-proven experimental protocols for both kinetic and equilibrium solubility determination, enabling researchers to generate reliable and reproducible data in their own laboratories.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" serves as a foundational guideline: a solute will dissolve best in a solvent that has similar intermolecular forces.[1][2][3][4][5] Key factors influencing solubility include the polarity of both the solute and the solvent, the potential for hydrogen bonding, and the molecular size of the solute.[6][7] Temperature also plays a critical role; for most solids dissolving in organic solvents, solubility increases with temperature as the dissolution process is often endothermic.[8][9][10]

1.1. Molecular Structure and Polarity Analysis of this compound

To predict the solubility of this compound (Molecular Formula: C₁₂H₁₁ClN₂O, Molecular Weight: 234.69 g/mol [5][11]), we must first analyze its structure to understand its inherent polarity and potential for intermolecular interactions.

Structure:

-

Pyrimidine Ring: The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms are electronegative, creating dipole moments within the ring and making it a polar moiety. Pyrimidine itself is soluble in water and many organic solvents.[12]

-

Chloro Group: The chlorine atom is an electron-withdrawing group, further enhancing the polarity of the pyrimidine ring.

-

Benzyloxy Group: The benzyl group (a benzene ring attached to a CH₂ group) is nonpolar and capable of π-stacking interactions.

-

Ether Linkage (-O-): The ether group introduces a polar C-O bond and can act as a hydrogen bond acceptor.

-

Methylene Bridge (-CH₂-): The methylene groups are nonpolar.

Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both significant polar (chloropyrimidine ring, ether oxygen) and nonpolar (benzyl group) regions. The presence of the large, nonpolar benzyl group will likely dominate its character, suggesting it will have limited solubility in highly polar solvents like water but should be soluble in a range of organic solvents of intermediate to low polarity. The molecule lacks hydrogen bond donors, which will limit its solubility in protic solvents with strong hydrogen-bonding networks.

1.2. Predicted Solubility Profile

Based on the structural analysis, we can hypothesize the solubility of this compound in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzyl group suggests that there will be some affinity for nonpolar solvents. Solubility is expected to be moderate, likely higher in aromatic solvents like toluene due to potential π-π stacking interactions between the benzene rings.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF)): This class of solvents is predicted to be the most effective. They possess a significant dipole moment to interact with the polar pyrimidine ring but lack the strong hydrogen-bonding network that could hinder dissolution. Solvents like DCM, THF, and ethyl acetate are excellent candidates. DMF, being highly polar, is also expected to be a good solvent, as has been observed for other pyrimidine derivatives.[13][14]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols is expected to be moderate. While these solvents are polar, the compound's inability to act as a hydrogen bond donor may limit its interaction with the solvent's hydrogen-bonding network. However, the ether oxygen can act as a hydrogen bond acceptor. Studies on similar pyrimidine derivatives have shown solubility in methanol.[7][14]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. We present two robust, self-validating protocols: a rapid kinetic assay for high-throughput screening and the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.

2.1. High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It relies on dissolving the compound in a universal solvent (like DMSO) and then observing precipitation upon dilution into the target organic solvent.[4][10][15][16][17]

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, add 198 µL of each test organic solvent to the appropriate wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the solvent-containing wells. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake it on an orbital shaker at room temperature for 2 hours.

-

Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or UV-Vis absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Wells with clear solutions indicate solubility at that concentration.

2.2. Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility, representing the true equilibrium concentration of a saturated solution. It is considered the gold standard for its accuracy and reliability.[2][9][18]

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. 4-(Benzyloxymethyl)-6-chloropyrimidine | CAS 914802-11-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. youtube.com [youtube.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. scielo.br [scielo.br]

- 18. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged heterocyclic motif that has become a cornerstone in the edifice of modern drug discovery.[1][2][3] Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique starting point for designing molecules that can interact with a vast array of biological targets with high specificity and affinity.[2][4] From anticancer and antiviral agents to anti-inflammatory and CNS-active drugs, the versatility of the pyrimidine scaffold is well-documented.[1][3][4] The subject of this guide, 4-((Benzyloxy)methyl)-6-chloropyrimidine, is a compound of interest due to its structural features that suggest a potential for interaction with key players in cellular signaling pathways. The presence of a reactive chloropyrimidine core combined with a benzyloxy methyl group suggests that this molecule could be a candidate for targeted covalent inhibition or could occupy hydrophobic pockets in enzyme active sites. This guide will provide a comprehensive overview of the potential therapeutic targets of this compound and detail the experimental workflows required to identify and validate these targets.

Part 1: Hypothesized Therapeutic Target Classes

Given the vast chemical space occupied by pyrimidine derivatives in approved drugs and clinical candidates, we can hypothesize several high-probability target classes for this compound.[3][5]

Protein Kinases: The Master Regulators of Cellular Function

The human kinome, comprising over 500 protein kinases, represents one of the most important classes of drug targets, particularly in oncology.[6] The dysregulation of kinase activity is a hallmark of many diseases. The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[7][8] The 2,4-disubstituted pyrimidine core, in particular, has been successfully employed in the development of potent inhibitors of various kinases, including Aurora kinases.[7] The chloro-group at position 6 of our lead compound can act as an electrophile, potentially forming a covalent bond with a nucleophilic residue (like cysteine) in the kinase active site, a mechanism exploited by some covalent kinase inhibitors.[9][10]

-

Structural Precedent: Many clinically approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine or a related heterocyclic core.

-

Potential for Covalent Inhibition: The chloropyrimidine moiety is a known electrophile that can react with cysteine residues in the ATP-binding pocket of certain kinases, leading to irreversible inhibition.[9][10] This can offer advantages in terms of potency and duration of action.

-

Broad Applicability: Kinase dysregulation is implicated in a wide range of diseases beyond cancer, including inflammatory and autoimmune disorders.

Caption: Workflow for kinase target identification and validation.

This protocol describes a method for measuring the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[11]

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

-

Prepare a "no inhibitor" control (DMSO only).

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory pathway.[12] They exist as two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12][13] Pyrimidine derivatives have been reported as selective COX-2 inhibitors, suggesting their potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[13][14][15]

-

Known Pharmacophore: The pyrimidine scaffold has been identified in compounds with selective COX-2 inhibitory activity.[13][14]

-

Therapeutic Potential: Selective COX-2 inhibitors are effective anti-inflammatory drugs. High levels of COX-2 expression are also found in various cancers, suggesting a role for COX-2 inhibitors in cancer therapy.[13]

Caption: The cyclooxygenase (COX) signaling pathway and potential inhibition.

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2 using a fluorometric method.[16]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

This compound

-

Known COX-1 and COX-2 inhibitors (for controls)

-

Black 96-well plates

-

Fluorometric plate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer as per the manufacturer's instructions.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

-

Assay Setup:

-

In a black 96-well plate, set up the following wells:

-

Background: Assay buffer, heme, and heat-inactivated enzyme.

-

100% Initial Activity: Assay buffer, heme, and active enzyme.

-

Inhibitor Wells: Assay buffer, heme, active enzyme, and serial dilutions of the test compound.

-

Control Inhibitor Wells: Assay buffer, heme, active enzyme, and a known COX-1 or COX-2 inhibitor.

-

-

-

Reaction:

-

Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (active or inactive) to the designated wells.

-

Add 10 µL of the test compound, control inhibitor, or DMSO to the appropriate wells.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

-

Quickly mix and incubate for exactly two minutes at 37°C.

-

Stop the reaction by adding 30 µL of a saturated stannous chloride solution.

-

-

Detection:

-

Add the fluorometric probe to all wells.

-

Incubate as required for color development.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Part 2: Validating Target Engagement in a Cellular Milieu

While in vitro assays are crucial for determining the direct inhibitory activity of a compound against a purified protein, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[1][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][20][21] When cells are heated, proteins denature and aggregate. The presence of a binding ligand stabilizes the target protein, resulting in less aggregation at a given temperature.[20][21][22]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol provides a general framework for performing CETSA to validate the interaction between this compound and a hypothesized target protein in intact cells.[20]

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibody specific to the target protein

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Western Blotting:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Normalize the protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the band intensity against the temperature for both the vehicle- and compound-treated samples to generate melt curves.

-

A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

-

Part 3: Quantitative Data Presentation

The results of the described assays should be presented in a clear and quantitative manner to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 8 |

Table 2: In Vitro COX Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 50 | 0.1 |

| COX-2 | 5 |

Conclusion

This compound is a molecule with significant therapeutic potential, owing to its pyrimidine core and reactive chloro-substituent. Based on the extensive literature on related compounds, protein kinases and cyclooxygenase enzymes represent high-priority target classes for investigation. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and validation of the specific molecular targets of this compound. A systematic approach, beginning with broad screening and progressing to detailed biochemical and cellular validation, will be crucial in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Derivatization of 4-((Benzyloxy)methyl)-6-chloropyrimidine: A Versatile Scaffold for Medicinal Chemistry

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, including approved pharmaceuticals and cutting-edge drug candidates. Its inherent ability to engage in hydrogen bonding and other key intermolecular interactions has rendered it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyrimidine ring is a critical endeavor in the quest for novel therapeutics. Among the myriad of substituted pyrimidines, 4-((benzyloxy)methyl)-6-chloropyrimidine stands out as a particularly valuable intermediate. The chloro substituent at the 6-position serves as a versatile handle for a range of cross-coupling and nucleophilic substitution reactions, while the benzyloxymethyl group at the 4-position offers a site for potential modification or can act as a surrogate for a hydroxymethyl group upon debenzylation. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent derivatization, empowering researchers in drug discovery and development.

Synthetic Strategy: A Multi-Step Approach to the Core Scaffold